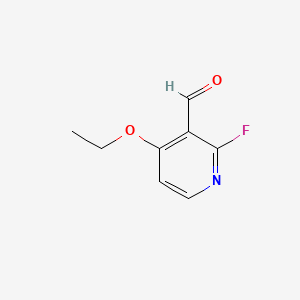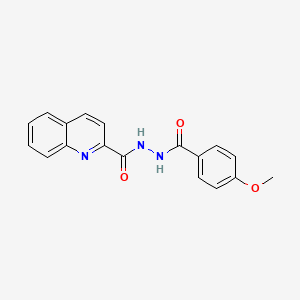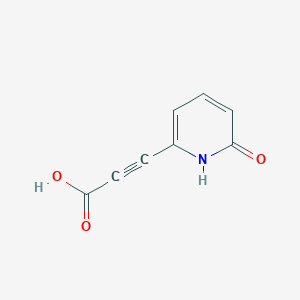
4-Ethoxy-2-fluoronicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-2-fluoronicotinaldehyde is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by fluorine and ethoxy groups, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoronicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoronicotinaldehyde as the starting material.
Ethoxylation: The ethoxylation reaction is carried out by reacting 2-fluoronicotinaldehyde with an ethoxy group donor, such as ethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-2-fluoronicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of catalysts like palladium or copper
Major Products Formed
Oxidation: 4-Ethoxy-2-fluoronicotinic acid
Reduction: 4-Ethoxy-2-fluoronicotinalcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Ethoxy-2-fluoronicotinaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-fluoronicotinaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in neurological pathways. The ethoxy and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone: This compound has a similar ethoxy group but differs in the core structure and additional substituents.
2,6-Dichloro-3-ethoxy-5-methoxyaniline: Another compound with an ethoxy group, but with different halogen and methoxy substituents.
Uniqueness
4-Ethoxy-2-fluoronicotinaldehyde is unique due to the specific combination of ethoxy and fluorine substituents on the nicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H8FNO2 |
|---|---|
Poids moléculaire |
169.15 g/mol |
Nom IUPAC |
4-ethoxy-2-fluoropyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H8FNO2/c1-2-12-7-3-4-10-8(9)6(7)5-11/h3-5H,2H2,1H3 |
Clé InChI |
YOEGGQONMTVPKP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NC=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-](/img/structure/B14018336.png)


![4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B14018342.png)
![7-Methyl-3-(4-methylphenyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14018346.png)





![(4R)-4-propan-2-yl-2-[(4S)-4-propan-2-yl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B14018369.png)


![2-[3,5-Bis(chloromethyl)-4-methylphenyl]acetate](/img/structure/B14018401.png)
